methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate
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Overview
Description
Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate is a heterocyclic compound with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol . This compound is characterized by its oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a formylating agent. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the oxazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms, typically using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate exerts its effects involves interactions with molecular targets and pathways. The oxazine ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate: This compound has a similar oxazine ring but with different substituents, leading to variations in chemical reactivity and biological activity.
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: Another related compound with a benzoxazine ring, differing in its structural and functional properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it valuable for targeted research applications .
Properties
IUPAC Name |
methyl 6-formyl-2,3-dihydro-1,4-oxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-11-7(10)8-2-3-12-6(4-8)5-9/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREQJLYSGKYESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCOC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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